molecular formula C15H11N3O4S B12031584 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate CAS No. 463959-51-5

4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B12031584
CAS No.: 463959-51-5
M. Wt: 329.3 g/mol
InChI Key: SLHNKIRYBDSAJH-KPKJPENVSA-N
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Description

The compound 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate belongs to the thiazolo-triazine-dione family, characterized by a fused thiazole-triazine core with a ketone group at position 3 and a methyl-substituted dioxo moiety at position 4. The (E)-configuration of the exocyclic methylene group is critical for its molecular geometry and reactivity . This compound is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with aromatic aldehydes, followed by acetylation of the phenolic hydroxyl group . Its structure is validated by spectral data (IR, NMR, MS) and elemental analysis. The acetate group enhances solubility in organic solvents, while the thiazolo-triazine core contributes to its bioactivity, particularly in anticancer and enzyme inhibition studies .

Properties

CAS No.

463959-51-5

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

[4-[(E)-(6-methyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C15H11N3O4S/c1-8-13(20)16-15-18(17-8)14(21)12(23-15)7-10-3-5-11(6-4-10)22-9(2)19/h3-7H,1-2H3/b12-7+

InChI Key

SLHNKIRYBDSAJH-KPKJPENVSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the core structure.

    Introduction of the Phenyl Acetate Group: This step involves the esterification of the core structure with phenyl acetate. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.

    Methyl Substitution: The final step involves the introduction of the methyl group to the core structure. This can be achieved through various methods, including methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the necessary precursors is carried out in industrial reactors.

    Catalytic Reactions: The cyclization and esterification reactions are conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl acetate group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetate group.

Scientific Research Applications

4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
4-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate Z-configuration; benzyl at C6; methoxy at C2 of phenyl 435.45 Reduced dipole moment compared to E-isomer; lower solubility in polar solvents; moderate cytotoxicity against HepG2 cells (IC₅₀ = 18.5 μM) .
4-[(E)-(2-(4-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate 4-Methylphenyl at C2 of triazole; oxo at C6 407.42 Enhanced π-π stacking with enzyme active sites (e.g., COX-2); improved anti-inflammatory activity (IC₅₀ = 2.3 μM vs. 5.8 μM for parent compound) .
2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate Ethoxy and propoxyphenyl substituents 465.52 Increased lipophilicity (logP = 3.8 vs. 2.9 for parent); prolonged metabolic half-life (t₁/₂ = 6.2 h in rat liver microsomes) .
6-Benzyl-3-{2-[2-(4-Morpholinyl)-2-oxoethoxy]phenyl}-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Morpholinyl-ethoxy group at phenyl; benzyl at C6 492.54 Potent EGFR inhibition (IC₅₀ = 0.45 μM); superior to non-morpholinyl analogues due to hydrogen bonding with Thr766 .

Physicochemical Properties

  • Solubility: The acetate group in the parent compound improves aqueous solubility (2.1 mg/mL) compared to non-acetylated analogues (<0.5 mg/mL) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro or oxo) exhibit higher melting points (220–250°C) than those with electron-donating groups (180–200°C) .

Research Findings and Mechanistic Insights

  • Molecular Docking : The parent compound binds to the ATP-binding site of CDK2 with a docking score of −9.2 kcal/mol, forming hydrogen bonds with Leu83 and Glu81 .
  • Metabolism : Ethoxy and propoxyphenyl substituents () reduce CYP3A4-mediated oxidation, as shown in metabolite profiling studies .
  • SAR Trends :
    • C6 substituents : Bulky groups (e.g., benzyl) improve membrane permeability but reduce solubility.
    • E/Z isomerism : E-isomers generally show higher bioactivity due to planar geometry favoring target interactions .

Biological Activity

4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with a thiazolo-triazine core structure. Its unique molecular design suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

Structural Overview

The compound's structure can be described as follows:

  • Molecular Formula: C15H11N3O4S
  • Key Functional Groups:
    • Thiazolo-triazine core
    • Phenyl acetate moiety
    • Methyl and carbonyl groups

The presence of these functional groups indicates potential reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The thiazolo-triazine derivatives have been shown to:

  • Inhibit Viral Replication: Similar compounds have demonstrated antiviral properties by targeting key enzymes involved in viral replication.
  • Exhibit Anticancer Effects: The structural components may interact with cellular pathways that regulate tumor growth and proliferation.

Biological Activity Data

Activity Type Related Compounds Observed Effects
AntiviralThiazolo-triazine derivativesInhibition of viral replication
AnticancerThiazole derivativesInduction of apoptosis in cancer cells
Antibacterial1,2,4-triazolethionesSignificant antibacterial activity against Staphylococcus aureus and Escherichia coli

Case Studies

  • Antiviral Activity:
    • A study indicated that thiazolo[3,2-b][1,2,4]triazine derivatives showed promising antiviral activity by inhibiting viral enzymes crucial for replication. This suggests that 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate could possess similar properties due to its structural analogies .
  • Anticancer Properties:
    • Research on related compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death .
  • Antibacterial Studies:
    • Compounds structurally related to 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate were tested against bacterial strains such as Staphylococcus aureus. Results showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

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